molecular formula C18H16N4O B11638261 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11638261
M. Wt: 304.3 g/mol
InChI Key: VGXDUIAFPFVOJK-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. The presence of methoxy and phenyl groups further enhances its chemical properties and potential applications. Triazolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective way to produce triazolopyrimidines with acceptor substituents in the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes the process suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dimethyl acetylenedicarboxylate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of aromatic aldehydes and malononitrile in the presence of a base like NaOH .

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis . These mechanisms contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as 7-[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine and 5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid .

Uniqueness: What sets this compound apart is its unique combination of methoxy and phenyl groups, which enhance its chemical stability and biological activity. This compound’s ability to inhibit multiple molecular targets and pathways makes it a versatile and potent candidate for various therapeutic applications.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4O/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21)

InChI Key

VGXDUIAFPFVOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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